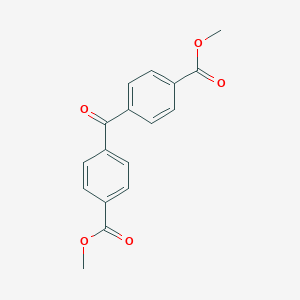









|
REACTION_CXSMILES
|
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[CH3:12][O:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([CH:22]([C:24]2[CH:29]=[CH:28][C:27]([C:30]([O:32][CH3:33])=[O:31])=[CH:26][CH:25]=2)[OH:23])=[CH:18][CH:17]=1)=[O:15].[K+].[Br-]>C(Cl)Cl>[CH3:33][O:32][C:30]([C:27]1[CH:26]=[CH:25][C:24]([C:22]([C:19]2[CH:20]=[CH:21][C:16]([C:14]([O:13][CH3:12])=[O:15])=[CH:17][CH:18]=2)=[O:23])=[CH:29][CH:28]=1)=[O:31] |f:0.1,3.4|
|


|
Name
|
benzyl alcohol
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C(O)C1=CC=C(C=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|


|
Type
|
CUSTOM
|
|
Details
|
the preparation is stirred at this temperature over night
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Subsequently, the mixture is filtered through a small amount of silica gel (CH2Cl2 as eluent)
|
|
Type
|
DISTILLATION
|
|
Details
|
the distillation of the solvent, 2.44 g (91%) of compound 6
|
|
Type
|
CUSTOM
|
|
Details
|
could be isolated in form of a colorless solid
|
|
Type
|
CUSTOM
|
|
Details
|
Melting point 228-230° C. (Kirste et al. 1989, see above, 229.5-230° C.)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |